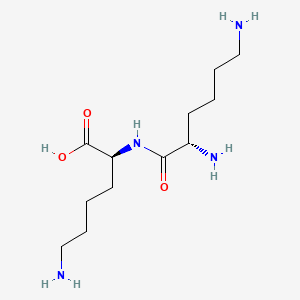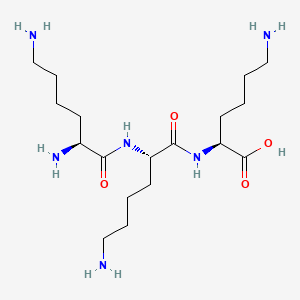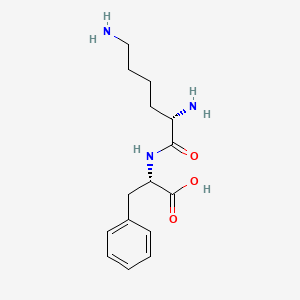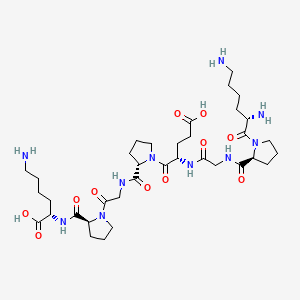![molecular formula C13H18Cl2F3N2O B1675882 [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-diethylazaniumchloride CAS No. 77966-52-0](/img/structure/B1675882.png)
[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-diethylazaniumchloride
Descripción general
Descripción
4’-Chloro-2-(diethylamino)-3’-trifluoromethylacetanilide, hydrochloride is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a diethylamino group, and a trifluoromethyl group attached to an acetanilide core. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2-(diethylamino)-3’-trifluoromethylacetanilide, hydrochloride typically involves multiple steps, starting with the preparation of the acetanilide core. One common method involves the reaction of 4-chloro-2-nitroaniline with diethylamine and trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C. The resulting intermediate is then reduced using a suitable reducing agent like palladium on carbon (Pd/C) to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of 4’-Chloro-2-(diethylamino)-3’-trifluoromethylacetanilide, hydrochloride is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4’-Chloro-2-(diethylamino)-3’-trifluoromethylacetanilide, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4’-Chloro-2-(diethylamino)-3’-trifluoromethylacetanilide, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4’-Chloro-2-(diethylamino)-3’-trifluoromethylacetanilide, hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The molecular pathways involved include the modulation of signaling cascades and the inhibition of key enzymes involved in inflammatory processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-(diethylamino)acetanilide
- 3’-Trifluoromethyl-4’-chloroacetanilide
- 2-(Diethylamino)-3’-trifluoromethylacetanilide
Uniqueness
4’-Chloro-2-(diethylamino)-3’-trifluoromethylacetanilide, hydrochloride is unique due to the presence of both the chloro and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the chloro group contributes to its reactivity in substitution reactions. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
77966-52-0 |
|---|---|
Fórmula molecular |
C13H18Cl2F3N2O |
Peso molecular |
345.18 g/mol |
Nombre IUPAC |
[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C13H16ClF3N2O.ClH/c1-3-19(4-2)8-12(20)18-9-5-6-11(14)10(7-9)13(15,16)17;/h5-7H,3-4,8H2,1-2H3,(H,18,20);1H |
Clave InChI |
JMIDRDFZUYTZSL-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F.[Cl-] |
SMILES canónico |
CC[NH+](CC)CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F.[Cl-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
m-Acetotoluidide, 4'-chloro-2-(diethylamino)-alpha,alpha,alpha-trifluoro-, hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















